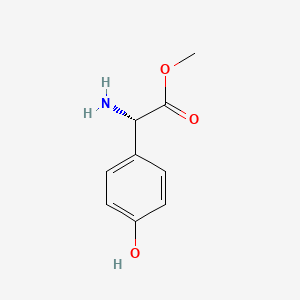![molecular formula C17H19N3O4S B2656302 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 454651-97-9](/img/structure/B2656302.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxin ring fused with a pyrimidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Synthesis of the Pyrimidine Derivative: The pyrimidine ring is often constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reaction: The benzodioxin and pyrimidine moieties are then coupled through a thiol-ene reaction, where the thiol group of the pyrimidine derivative reacts with an alkene group on the benzodioxin ring.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxin ring may facilitate binding to hydrophobic pockets, while the pyrimidine moiety could interact with nucleophilic sites on proteins or nucleic acids. This dual interaction could modulate the activity of the target, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-ethylpyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the propyl group on the pyrimidine ring. This structural variation can significantly influence its chemical reactivity and biological activity, potentially offering enhanced selectivity and potency in its applications.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-2-3-11-9-15(21)20-17(19-11)25-10-16(22)18-12-4-5-13-14(8-12)24-7-6-23-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJNHJGEMCDGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-ethoxy-4-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)
![3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2656220.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2656223.png)
![1-[2-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2656224.png)




![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2656232.png)
![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2656236.png)

![3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2656238.png)
![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656241.png)
